2QN-Echinomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

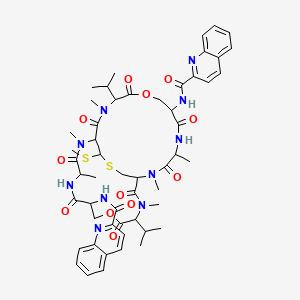

2QN-Echinomycin, also known as this compound, is a useful research compound. Its molecular formula is C53H66N10O12S2 and its molecular weight is 1099.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Binding Affinity and Mechanism of Action

2QN-Echinomycin is known for its high binding affinity to specific DNA sequences, particularly those containing CpG motifs. Studies indicate that the presence of the 2-amino group on guanine plays a crucial role in this binding mechanism. The compound demonstrates a remarkable increase in affinity for the DTDT sequence compared to GCGC sites, showcasing its potential as a targeted therapeutic agent in gene regulation .

Key Findings:

- Binding Preferences : 2QN binds tightly to the DTDT sequence while exhibiting reduced affinity for GCGC sites. This specificity is attributed to stacking interactions and hydrogen bonding capabilities with modified bases like 2,6-diaminopurine .

- Intercalation Properties : As a bifunctional intercalator, 2QN disrupts DNA replication by inserting itself between base pairs, which can lead to chromosomal instability and cell death in rapidly dividing cells .

Biological Activities

The antibiotic properties of this compound extend beyond mere DNA interaction; it has demonstrated antitumor and antimicrobial activities in various studies.

Antitumor Activity

- Inhibition of HIF-1α : Echinomycin, including its derivative 2QN, has been identified as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). This inhibition is critical in conditions such as graft-versus-host disease (GvHD) and leukemia. In preclinical models, echinomycin has shown efficacy in reducing tumor growth by interfering with HIF-1α-mediated pathways .

- Xenopus laevis Model : Research involving Xenopus laevis embryos demonstrated that echinomycin blocks chromatin decondensation and inhibits DNA replication, leading to cell cycle arrest before transcription initiation .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Echinomycin derivatives have shown promising results against various bacterial strains. The specific activity of 2QN against pathogens like Pseudomonas aeruginosa has been highlighted in recent studies focusing on drug development against resistant strains .

Case Study 1: Echinomycin as a Therapeutic Agent

A study published in the Journal of Virology and Viral Diseases explored the application of echinomycin as a treatment for viral infections. The findings indicated that echinomycin effectively inhibited viral replication through its intercalation into viral DNA, demonstrating potential for therapeutic use against SARS-CoV-2 .

Case Study 2: Liposomal Formulation

A novel liposomal formulation of echinomycin was developed to enhance its delivery to tumor tissues. In preclinical trials involving breast cancer xenografts, this formulation resulted in a significant reduction in tumor size compared to controls, suggesting improved efficacy due to targeted delivery mechanisms .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Edache et al. (2022) | Antiviral Activity | Echinomycin inhibited SARS-CoV-2 replication through DNA intercalation. |

| Magliulo et al. (2018) | Antitumor Activity | Demonstrated efficacy against leukemia by inhibiting HIF-1α pathways. |

| PMC Article (2004) | DNA Replication Inhibition | Showed that echinomycin blocks chromatin decondensation and DNA replication in Xenopus laevis. |

Eigenschaften

CAS-Nummer |

77196-00-0 |

|---|---|

Molekularformel |

C53H66N10O12S2 |

Molekulargewicht |

1099.3 g/mol |

IUPAC-Name |

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C53H66N10O12S2/c1-27(2)40-51(72)74-24-38(59-44(65)36-23-21-32-17-13-15-19-34(32)57-36)46(67)55-30(6)48(69)63(10)42-50(71)62(9)41(28(3)4)52(73)75-25-37(58-43(64)35-22-20-31-16-12-14-18-33(31)56-35)45(66)54-29(5)47(68)60(7)39(49(70)61(40)8)26-77-53(42)76-11/h12-23,27-30,37-42,53H,24-26H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) |

InChI-Schlüssel |

FGMKIQADVFUCIT-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5)C)C)SC)C |

Kanonische SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5)C)C)SC)C |

Synonyme |

2QN-echinomycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.